molecular formula C16H23NO3 B5129147 Propyl 4-(2-methylpentanamido)benzoate

Propyl 4-(2-methylpentanamido)benzoate

Cat. No.: B5129147
M. Wt: 277.36 g/mol
InChI Key: VTCXDVMAKGXOJN-UHFFFAOYSA-N
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Description

Propyl 4-(2-methylpentanamido)benzoate is an organic compound that belongs to the benzoate ester family It is characterized by the presence of a benzene ring, an ester group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(2-methylpentanamido)benzoate typically involves a multi-step processThe reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like toluene to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2-methylpentanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • Propyl 4-(2-methylpentanamido)benzoate serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, facilitating the creation of more complex molecules.

Reagent in Organic Reactions

  • The compound can act as a reagent in several organic reactions, such as nucleophilic substitutions and acylations, contributing to the development of new synthetic methodologies.

Biological Applications

Enzyme Interaction Studies

  • Due to its unique structural features, this compound is investigated for its interactions with specific enzymes. It can help elucidate the mechanisms of enzyme action and inhibition, which is crucial for drug design.

Antimicrobial Properties

  • Preliminary studies suggest that this compound exhibits antimicrobial activity. This property makes it a candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.

Pharmaceutical Development

Therapeutic Potential

  • The compound is being explored for its potential therapeutic effects, including anticancer properties. Research indicates that its derivatives may inhibit cancer cell growth by targeting specific cellular pathways.

Case Study: Anticancer Activity

  • A study conducted on derivatives of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through the modulation of key signaling pathways.

Industrial Applications

Additive in Materials Science

  • In the industrial sector, this compound is considered for use as an additive in polymers and coatings. Its properties can enhance the performance characteristics of materials, such as flexibility and durability.

Cosmetic Formulations

  • The compound's antimicrobial properties make it suitable for inclusion in cosmetic formulations as a preservative, helping to extend shelf life while ensuring safety against microbial contamination.

Data Summary Table

Application AreaSpecific UseEvidence/Case Study
Chemical SynthesisBuilding block for complex moleculesVarious synthetic methodologies explored
Biological ResearchEnzyme interaction studiesInvestigated for enzyme inhibition mechanisms
Antimicrobial DevelopmentPotential antimicrobial agentPreliminary studies indicating antimicrobial activity
Pharmaceutical DevelopmentAnticancer therapeutic potentialSignificant cytotoxic effects observed in cancer cell lines
Industrial ApplicationsAdditive in materials and coatingsEnhances performance characteristics of polymers
Cosmetic IndustryPreservative in cosmetic formulationsExtends shelf life and ensures safety

Mechanism of Action

The mechanism of action of Propyl 4-(2-methylpentanamido)benzoate involves its interaction with specific molecular targets. The ester and amide groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate

Comparison

Propyl 4-(2-methylpentanamido)benzoate is unique due to the presence of both ester and amide functional groups, which confer distinct chemical properties compared to other benzoate esters. The additional amide group enhances its ability to form hydrogen bonds, making it more versatile in various applications .

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a wide range of reactions and applications, making it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

propyl 4-(2-methylpentanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-6-12(3)15(18)17-14-9-7-13(8-10-14)16(19)20-11-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCXDVMAKGXOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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